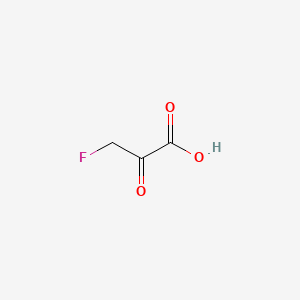
3-Fluoropyruvic acid
概要
説明
3-Fluoropyruvic acid: is a fluorinated derivative of pyruvic acid, characterized by the presence of a fluorine atom at the third carbon position
作用機序
Target of Action
The primary target of Beta-Fluoropyruvic acid is the Pyruvate Dehydrogenase Complex (PDH complex) , specifically its Pyruvate Dehydrogenase component (E1) in organisms like Escherichia coli .
Mode of Action
Beta-Fluoropyruvic acid interacts with its target by acting as an inhibitor. The PDH complex and its E1 component are rapidly inactivated by low concentrations of Beta-Fluoropyruvic acid in a Thiamin Pyrophosphate (TPP) dependent process .
Biochemical Pathways
The inhibition of the PDH complex disrupts the normal metabolic pathways in the cell. The PDH complex plays a crucial role in the link between glycolysis and the citric acid cycle, converting pyruvate into Acetyl-CoA. By inhibiting this complex, Beta-Fluoropyruvic acid can potentially disrupt energy production within the cell .
Pharmacokinetics
Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .
Result of Action
The primary result of Beta-Fluoropyruvic acid’s action is the disruption of normal cellular metabolism due to the inhibition of the PDH complex. This can lead to a decrease in energy production within the cell, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of Beta-Fluoropyruvic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other metabolites or drugs could impact its metabolism and excretion .
生化学分析
Biochemical Properties
3-Fluoro-2-oxopropanoic acid plays a significant role in biochemical reactions due to its structural similarity to pyruvic acid. It is involved in various metabolic pathways and interacts with several enzymes and proteins. One of the key enzymes that 3-fluoro-2-oxopropanoic acid interacts with is pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA. The fluorine substitution in 3-fluoro-2-oxopropanoic acid can affect the enzyme’s activity, leading to altered metabolic flux . Additionally, 3-fluoro-2-oxopropanoic acid can interact with other biomolecules such as lactate dehydrogenase and alanine transaminase, influencing their catalytic activities and the overall metabolic processes.
Cellular Effects
The effects of 3-fluoro-2-oxopropanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-fluoro-2-oxopropanoic acid can inhibit glycolysis by interfering with the activity of key glycolytic enzymes, leading to reduced ATP production and altered cellular energy metabolism . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular responses to metabolic stress and other environmental factors.
Molecular Mechanism
At the molecular level, 3-fluoro-2-oxopropanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes such as pyruvate dehydrogenase and lactate dehydrogenase. This binding can lead to enzyme inhibition or activation, depending on the specific interactions involved . Additionally, 3-fluoro-2-oxopropanoic acid can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-2-oxopropanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 3-fluoro-2-oxopropanoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-fluoro-2-oxopropanoic acid vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant toxicity. At high doses, 3-fluoro-2-oxopropanoic acid can induce toxic effects, including metabolic acidosis and organ damage . Threshold effects have been observed in studies, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing adverse outcomes.
Metabolic Pathways
3-Fluoro-2-oxopropanoic acid is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, affecting the conversion of pyruvate to acetyl-CoA and lactate, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-fluoro-2-oxopropanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes via monocarboxylate transporters, which are responsible for the uptake and efflux of various organic acids . Once inside the cells, 3-fluoro-2-oxopropanoic acid can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-fluoro-2-oxopropanoic acid is crucial for its activity and function. This compound can be localized to specific compartments such as the mitochondria, where it can interact with enzymes involved in the citric acid cycle . Targeting signals and post-translational modifications may direct 3-fluoro-2-oxopropanoic acid to these compartments, affecting its biochemical properties and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: : 3-Fluoropyruvic acid can be synthesized using diethyl oxalate and ethyl fluoroacetate as starting materials. The reaction is catalyzed by a strong base such as sodium hydride (NaH). The process involves the formation of an intermediate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including esterification, hydrolysis, and purification steps to ensure high purity and yield.
化学反応の分析
Types of Reactions: : 3-Fluoropyruvic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoropyruvic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used to study metabolic pathways, particularly those involving pyruvate metabolism.
Medicine: Research explores its potential as a diagnostic tool or therapeutic agent due to its unique biochemical properties.
Industry: It is utilized in the synthesis of fluorinated intermediates for various industrial applications.
類似化合物との比較
Similar Compounds
Pyruvic acid: The non-fluorinated analog of 3-Fluoropyruvic acid.
2-Fluoropyruvic acid: A fluorinated derivative with the fluorine atom at the second carbon position.
3-Chloropyruvic acid: A chlorinated analog with similar chemical properties.
Uniqueness: : this compound is unique due to the presence of the fluorine atom at the third carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom’s electronegativity influences the compound’s stability and reactivity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-fluoro-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZTLXNODUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2923-22-0 (hydrochloride salt) | |
| Record name | 3-Fluoropyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30962985 | |
| Record name | 3-Fluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-48-7 | |
| Record name | Fluoropyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoropyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040OM3QF5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


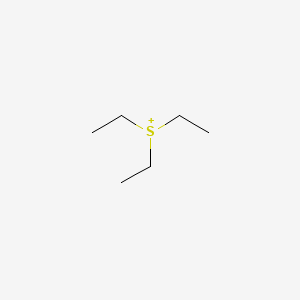


![ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)
![1-[(1R,2R,3R)-3-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-2-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1208881.png)
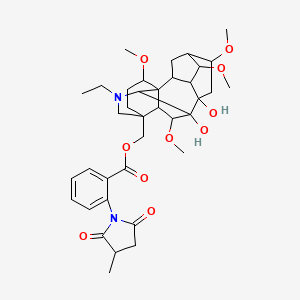
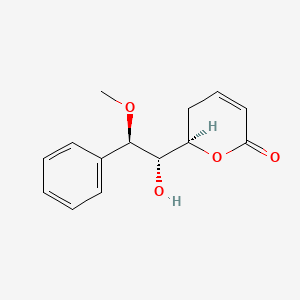
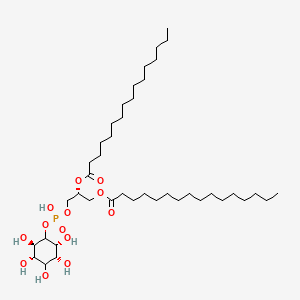
![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)
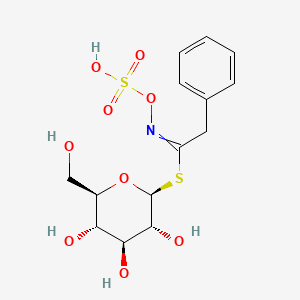
![5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1208894.png)
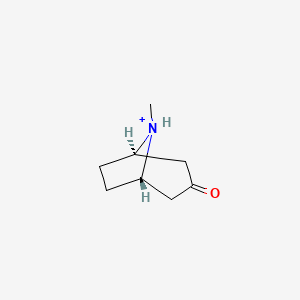

![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)
